REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].Cl[C:11]1[N:12]=[CH:13][C:14]([C:17]([O:19][CH3:20])=[O:18])=[N:15][CH:16]=1>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:11]2[N:12]=[CH:13][C:14]([C:17]([O:19][CH3:20])=[O:18])=[N:15][CH:16]=2)[CH:6]=[CH:7][C:8]=1[Cl:9]
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Name
|
|
Quantity
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1.127 g
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Type
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reactant
|
Smiles
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ClC=1C=C(N)C=CC1Cl
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Name
|
|
Quantity
|
0.6 g
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Type
|
reactant
|
Smiles
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ClC=1N=CC(=NC1)C(=O)OC
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Name
|
|
Quantity
|
32 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The residue was triturated with methanol
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
The brown filter cake was washed with methanol
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC=1N=CC(=NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |